molecular formula C12H22Cl2N2O B13055554 (S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl

(S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl

Cat. No.: B13055554
M. Wt: 281.22 g/mol
InChI Key: WWKLNQVZAVTXNP-IDMXKUIJSA-N
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Description

(S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl is a chiral diamine compound with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and N,N-dimethylpropane-1,2-diamine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl: The enantiomer of the compound with similar chemical properties but different biological activities.

    3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine: The non-chiral version of the compound with similar chemical reactivity.

Uniqueness

(S)-3-(3-Methoxyphenyl)-N2,N2-dimethylpropane-1,2-diamine 2hcl is unique due to its chiral nature, which can lead to different biological activities compared to its enantiomer or non-chiral analogs. This makes it a valuable compound for studying stereochemistry and its effects on biological systems.

Properties

Molecular Formula

C12H22Cl2N2O

Molecular Weight

281.22 g/mol

IUPAC Name

(2S)-3-(3-methoxyphenyl)-2-N,2-N-dimethylpropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C12H20N2O.2ClH/c1-14(2)11(9-13)7-10-5-4-6-12(8-10)15-3;;/h4-6,8,11H,7,9,13H2,1-3H3;2*1H/t11-;;/m0../s1

InChI Key

WWKLNQVZAVTXNP-IDMXKUIJSA-N

Isomeric SMILES

CN(C)[C@@H](CC1=CC(=CC=C1)OC)CN.Cl.Cl

Canonical SMILES

CN(C)C(CC1=CC(=CC=C1)OC)CN.Cl.Cl

Origin of Product

United States

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